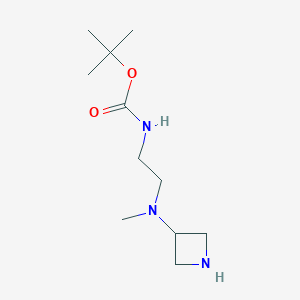

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate

CAS No.: 1193386-50-3

Cat. No.: VC15940166

Molecular Formula: C11H23N3O2

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193386-50-3 |

|---|---|

| Molecular Formula | C11H23N3O2 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate |

| Standard InChI | InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15) |

| Standard InChI Key | WOSDNQZCSFJFNY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCN(C)C1CNC1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate is defined by the IUPAC name tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate. Its structure comprises a four-membered azetidine ring linked to a methylaminoethyl group, which is further connected to a tert-butoxycarbonyl (Boc) protecting group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1193386-50-3 | |

| Molecular Formula | ||

| Molecular Weight | 229.32 g/mol | |

| SMILES Notation | CC(C)(C)OC(=O)NCCN(C)C1CNC1 | |

| InChI Key | WOSDNQZCSFJFNY-UHFFFAOYSA-N |

The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic transformations, while the azetidine ring’s strained geometry may influence receptor binding kinetics .

Physicochemical Properties

Computational analyses predict a polar surface area of 53.6 Ų and an XLogP3-AA value of 0.4, indicating moderate hydrophobicity . The compound’s hydrogen bond donor (2) and acceptor (4) counts suggest potential for intermolecular interactions, a trait exploited in drug design . Its rotatable bond count of 6 confers conformational flexibility, which may aid in optimizing binding affinity during lead compound development .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthesis protocols for tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate are proprietary, its structure suggests a multi-step process involving:

-

Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives or ring-closing metathesis.

-

Methylaminoethyl Linkage: Alkylation of the azetidine nitrogen with methyl bromoacetate, followed by reduction to the amine.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate to install the carbamate group .

The Boc group is typically introduced in the final step to prevent side reactions during earlier stages . Suppliers such as Ambeed and CymitQuimica list the compound with purities ≥95%, though batch-specific variations may occur .

Industrial Scalability

Scalability challenges include the azetidine ring’s sensitivity to acid hydrolysis and the need for anhydrous conditions during Boc protection . Current pricing ranges from $500–$1,000 per gram, reflecting high synthesis costs and niche demand .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Acute toxicity (oral, Cat. 4) | H302 | Avoid ingestion |

| Skin irritation (Cat. 2) | H315 | Wear protective gloves |

| Eye irritation (Cat. 2A) | H319 | Use eye protection |

| Respiratory irritation | H335 | Use in ventilated areas |

Applications in Research and Development

Medicinal Chemistry

The compound serves as a precursor for H4R-targeted ligands. Researchers functionalize the azetidine nitrogen to introduce fluorophores or radiolabels for in vitro receptor mapping.

Organic Synthesis

As a building block, its Boc group is selectively removable under acidic conditions (e.g., HCl/dioxane), enabling sequential derivatization of the amine . Recent studies have coupled it with carboxylic acids to generate urea derivatives for kinase inhibition assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume